3-Amino-3-(3,4-dimethylphenyl)propanoicacidhydrochloride
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Overview
Description
®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a unique structure with an amino group and a 3,4-dimethylphenyl group attached to a propanoic acid backbone, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzaldehyde and a suitable amino acid derivative.
Condensation Reaction: The 3,4-dimethylbenzaldehyde undergoes a condensation reaction with the amino acid derivative in the presence of a suitable catalyst to form an intermediate.
Reduction: The intermediate is then subjected to reduction conditions to yield the desired ®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid.
Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
Scientific Research Applications
®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
3-Amino-3-(3,4-dimethylphenyl)propanoic acid: The non-hydrochloride form of the compound.
3,4-Dimethylphenylalanine: A structurally similar amino acid derivative.
Uniqueness
®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino group and a 3,4-dimethylphenyl group. This combination of features makes it a valuable compound for studying chiral interactions and developing chiral drugs.
Properties
Molecular Formula |
C11H16ClNO2 |
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Molecular Weight |
229.70 g/mol |
IUPAC Name |
3-amino-3-(3,4-dimethylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-3-4-9(5-8(7)2)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H |
InChI Key |
ZYIPAJHUXGHXJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)N)C.Cl |
Origin of Product |
United States |
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